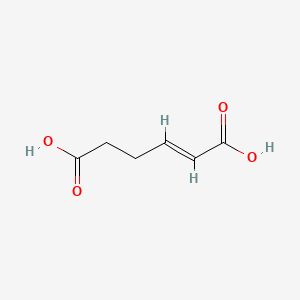
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a phenoxy group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans typically begins with cyclopentanone and phenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is controlled to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.
Major Products:
Oxidation: 2-phenoxycyclopentanone.
Reduction: 2-phenoxycyclopentanol.
Substitution: 2-phenoxycyclopentyl tosylate or 2-phenoxycyclopentyl chloride.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the design of new pharmaceutical agents.
Industry:
- Utilized in the production of advanced materials with specific optical and mechanical properties.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
rac-(1R,2R)-2-phenylcyclopentan-1-ol, trans: Similar structure but with a phenyl group instead of a phenoxy group.
rac-(1R,2R)-2-methoxycyclopentan-1-ol, trans: Similar structure but with a methoxy group instead of a phenoxy group.
rac-(1R,2R)-2-ethoxycyclopentan-1-ol, trans: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
135357-03-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



